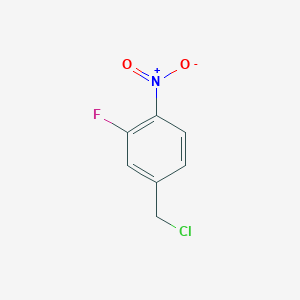

4-(Chloromethyl)-2-fluoro-1-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWIVHSCVRIOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Chloromethyl 2 Fluoro 1 Nitrobenzene

Precursor Identification and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(chloromethyl)-2-fluoro-1-nitrobenzene, the primary disconnection involves the carbon-carbon bond between the aromatic ring and the chloromethyl group. This bond is typically formed via an electrophilic aromatic substitution reaction, specifically a chloromethylation reaction.

This retrosynthetic step points to 2-fluoro-1-nitrobenzene as the most logical immediate precursor. The synthesis, therefore, hinges on the introduction of a chloromethyl group onto the 2-fluoro-1-nitrobenzene ring.

Fluorinated benzenes are key starting materials in the synthesis of many complex aromatic compounds. In the context of this compound, 2-fluoro-1-nitrobenzene is the most direct precursor. The presence of the fluorine atom and the nitro group on the benzene (B151609) ring significantly influences the reactivity and regioselectivity of subsequent electrophilic substitution reactions.

The fluorine atom, although deactivating due to its high electronegativity (inductive effect), is an ortho-, para-director because of its ability to donate a lone pair of electrons to the aromatic ring (resonance effect). libretexts.orglibretexts.org The nitro group is a strong deactivating group and a meta-director. quora.com In 2-fluoro-1-nitrobenzene, the directing effects of these two substituents must be considered. The powerful meta-directing effect of the nitro group and the ortho-, para-directing effect of the fluorine atom both favor substitution at the C4 position (para to the nitro group and ortho to the fluorine atom).

Nitrobenzene (B124822) and its derivatives are common precursors in organic synthesis. For the target molecule, 2-fluoro-1-nitrobenzene is the most viable starting material. The nitro group's strong deactivating nature makes the aromatic ring less susceptible to electrophilic attack compared to benzene. jk-sci.com Consequently, the chloromethylation of nitro-substituted benzenes often requires more forcing reaction conditions than for activated or simple aromatic rings. wikipedia.orgdur.ac.uk

Alternative retrosynthetic disconnections are less synthetically viable. For instance, nitration of a chloromethylated fluorobenzene (B45895) derivative would likely lead to a mixture of isomers and potential oxidation of the chloromethyl group under harsh nitrating conditions. Therefore, the chloromethylation of 2-fluoro-1-nitrobenzene remains the most strategic and direct synthetic route.

Established Synthetic Pathways

The primary established pathway for the synthesis of this compound is through the electrophilic chloromethylation of 2-fluoro-1-nitrobenzene.

Electrophilic chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring. This reaction is a type of Friedel-Crafts alkylation.

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde (B43269) (or its polymer, paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst. wikipedia.orglibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism.

For a deactivated substrate such as 2-fluoro-1-nitrobenzene, the standard Blanc conditions may result in low yields or require extended reaction times. wikipedia.org Variants of the Blanc reaction have been developed to address the challenges posed by deactivated aromatic rings. One common modification involves the use of chloromethyl methyl ether (CH₃OCH₂Cl) as the chloromethylating agent, which can be more reactive than the in-situ generated electrophile from formaldehyde and HCl. wikipedia.org Another approach is to employ stronger acid systems to enhance the electrophilicity of the chloromethylating agent. dur.ac.uk

The success of the Blanc chloromethylation of 2-fluoro-1-nitrobenzene is highly dependent on the choice of reaction conditions and catalyst.

Catalysis: Lewis acids are essential catalysts for the chloromethylation of deactivated aromatic rings. jk-sci.com They function by coordinating with the formaldehyde (or its derivative) to generate a more potent electrophile, such as a chloromethyl cation or a related species. wikipedia.orglibretexts.org

Commonly used Lewis acids for this purpose include:

Zinc Chloride (ZnCl₂): This is the most frequently used catalyst in the Blanc reaction. wikipedia.orglibretexts.org

Aluminum Chloride (AlCl₃): A stronger Lewis acid that can be effective for less reactive substrates. dur.ac.uk

Tin(IV) Chloride (SnCl₄): Another effective Lewis acid for Friedel-Crafts type reactions. dur.ac.uk

Iron(III) Chloride (FeCl₃): Has also been shown to catalyze chloromethylation reactions. google.com

The choice of catalyst and its concentration can significantly impact the reaction rate and yield. For a deactivated substrate like 2-fluoro-1-nitrobenzene, a stronger Lewis acid or a higher catalyst loading may be necessary.

Reaction Conditions: The reaction conditions must be carefully controlled to achieve the desired product while minimizing side reactions, such as the formation of diarylmethane byproducts.

| Parameter | Typical Range/Conditions for Deactivated Arenes | Rationale |

| Chloromethylating Agent | Paraformaldehyde/HCl, Chloromethyl methyl ether | Paraformaldehyde and HCl are the classic reagents. Chloromethyl methyl ether can be more reactive for deactivated substrates. wikipedia.org |

| Catalyst | ZnCl₂, AlCl₃, SnCl₄, FeCl₃ | Lewis acids are required to activate the chloromethylating agent for reaction with the deactivated ring. jk-sci.comdur.ac.ukgoogle.com |

| Solvent | Chlorinated hydrocarbons (e.g., dichloroethane), excess aromatic substrate | Inert solvents are often used. Using the substrate as the solvent is also possible. |

| Temperature | Elevated temperatures (e.g., 60-100 °C) | Higher temperatures are often needed to overcome the activation energy for the reaction of deactivated substrates. |

| Reaction Time | Several hours to over a day | Deactivated substrates typically require longer reaction times to achieve reasonable conversion. |

Electrophilic Chloromethylation Strategies

Blanc Chloromethylation and its Variants

Formaldehyde Equivalents in Chloromethylation Reactions

The classic Blanc chloromethylation reaction introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring using formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride. alfa-chemistry.comwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is generated from the protonation of formaldehyde. libretexts.orgstackexchange.com

In practice, gaseous formaldehyde can be inconvenient and difficult to handle. Therefore, stable, solid formaldehyde equivalents are often employed. The most common of these is paraformaldehyde, a polymer of formaldehyde, which readily depolymerizes under the acidic reaction conditions to provide a steady in-situ source of formaldehyde. google.com This approach offers better control over the reaction rate and simplifies the experimental setup.

Another class of reagents used for chloromethylation are chloromethyl ethers, such as chloromethyl methyl ether (CH₃OCH₂Cl). wikipedia.orglibretexts.org These compounds can act as potent chloromethylating agents, often under milder conditions than the traditional Blanc reaction. The reaction with chloromethyl methyl ether also proceeds through an electrophilic aromatic substitution pathway, where the methoxymethyl cation (CH₃OCH₂⁺) is thought to be a key intermediate electrophile. nih.gov

| Reagent | Formula | State | Typical Conditions | Notes |

|---|---|---|---|---|

| Formaldehyde (as Formalin) | CH₂O (aq) | Aqueous Solution | HCl, ZnCl₂ | Traditional Blanc reaction reagent. alfa-chemistry.com |

| Paraformaldehyde | (CH₂O)n | Solid | HCl, ZnCl₂ | Solid polymer, depolymerizes in situ; easier to handle. google.com |

| Chloromethyl methyl ether (MOMCl) | CH₃OCH₂Cl | Liquid | Lewis Acid (e.g., AlCl₃, SnCl₄) | Highly reactive; can be used for deactivated substrates. wikipedia.orgnih.gov |

Regioselectivity in Chloromethylation of Fluoronitrobenzenes

The regiochemical outcome of the chloromethylation of a substituted benzene is dictated by the directing effects of the substituents already present on the ring. In the case of synthesizing this compound via this method, the starting material would be 2-fluoro-1-nitrobenzene.

The substituents exert competing influences:

Nitro Group (-NO₂): A powerful deactivating group and a meta-director for electrophilic aromatic substitution.

Fluoro Group (-F): A deactivating group due to its inductive effect, but an ortho, para-director due to resonance.

When 2-fluoro-1-nitrobenzene undergoes electrophilic substitution, the incoming electrophile is directed primarily by the stronger activating (or less deactivating) director. While both groups are deactivating, the ortho, para-directing influence of the fluorine atom typically guides the incoming electrophile. The possible positions for substitution are C4, C6 (para and ortho to fluorine, respectively) and C5 (meta to both). The C4 position is para to the fluorine atom and meta to the nitro group. The C6 position is ortho to fluorine and ortho to the nitro group, which is sterically hindered and electronically disfavored. The C5 position is meta to both groups.

Nitration of Substituted Aromatics

An alternative synthetic route involves the nitration of a pre-functionalized aromatic compound, such as 4-(chloromethyl)-2-fluorobenzene. The success of this approach depends on the ability to control the position of the incoming nitro group.

Directed Nitration Methodologies

Directed nitration aims to achieve high regioselectivity by employing specific reagents and catalysts. Standard nitration using a mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which can lead to a mixture of isomers. scribd.com To improve selectivity, methodologies have been developed that utilize different nitrating agents or catalytic systems.

One approach involves the use of metal-mediated electrophilic substitution. For example, palladium(II) has been shown to catalyze nitration reactions, sometimes yielding novel isomer distributions compared to conventional methods. dtic.mil The mechanism may involve an initial metallation step at a specific position, which then directs the subsequent nitration. Another strategy employs nitronium ion carriers, such as acyl nitrates (e.g., acetyl nitrate), which can exhibit different selectivity compared to the free nitronium ion, although their effectiveness in altering isomer distributions can be limited. dtic.milrushim.ru

Control of Isomer Formation during Nitration

Controlling the ratio of isomers formed during the nitration of substituted benzenes is a critical challenge. google.com The directing effects of the existing substituents are the primary determinant of the product distribution. For a starting material like 4-chloromethyl-2-fluorobenzene:

Fluoro Group (-F): An ortho, para-director.

Chloromethyl Group (-CH₂Cl): A weakly deactivating group that also acts as an ortho, para-director.

The nitration of this substrate would lead to substitution at positions ortho or para to these groups. The desired product requires nitration at the C1 position, which is ortho to the fluorine atom and meta to the chloromethyl group. The competing directing effects make achieving high selectivity for the desired isomer challenging.

To influence the isomer ratio, reaction conditions can be optimized. Factors such as temperature, reaction time, and the composition of the nitrating mixture play a crucial role. For instance, using additives like anhydrous calcium sulfate (B86663) has been reported to enhance the rate and selectivity of nitration, particularly favoring the para-isomer in some cases. google.com The separation of the resulting isomers, which often have different physical properties like melting points, is typically required to isolate the pure desired product. scribd.comgoogle.com

| Factor | Influence on Regioselectivity | Example/Note |

|---|---|---|

| Catalyst | Can alter isomer distribution through metal-mediated pathways. dtic.mil | Palladium(II) acetate (B1210297) has been used as a catalyst. dtic.mil |

| Nitrating Agent | Different agents (e.g., mixed acid, acetyl nitrate) can have varying selectivity. rushim.ru | Acetyl nitrate (B79036) can sometimes favor ortho-nitration. rushim.ru |

| Additives | Can enhance reaction rate and selectivity. google.com | Anhydrous calcium sulfate can improve para-selectivity. google.com |

| Temperature | Can influence the kinetic vs. thermodynamic product ratio. | Lower temperatures often favor the kinetically controlled product. |

Fluorination Approaches

Introducing the fluorine atom onto the aromatic ring is a common strategy, often performed as one of the final steps in the synthesis. Two prominent methods for this transformation are diazotization reactions and halogen-exchange (Halex) reactions.

Diazotization and Halex Reactions for Introducing Fluorine

Diazotization (Balz-Schiemann Reaction and Variants): This method is a reliable way to introduce a fluorine atom into an aromatic ring by replacing an amino group. thieme-connect.de The synthesis would begin with an appropriately substituted aniline (B41778), such as 4-(chloromethyl)-2-nitroaniline. The process involves two main steps:

Diazotization: The primary aromatic amine is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like HCl), at low temperatures (0-5 °C) to form a diazonium salt. utrgv.edu

Fluorodediazoniation: The diazonium salt is then decomposed in the presence of a fluoride (B91410) source. In the classic Balz-Schiemann reaction, the amine is reacted with nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a stable, often isolable, diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt causes it to decompose, releasing nitrogen gas and yielding the desired aryl fluoride. thieme-connect.deepo.org Variations use other fluoro-containing anions like hexafluorophosphate (B91526) (PF₆⁻). google.com

Halogen Exchange (Halex) Reaction: The Halex reaction is a nucleophilic aromatic substitution (SNAr) where a halogen atom (typically chlorine or bromine) on an aromatic ring is replaced by fluorine. thieme-connect.de This reaction is effective when the leaving halogen is activated by the presence of strong electron-withdrawing groups, such as a nitro group, in the ortho or para position.

To synthesize this compound, a suitable precursor would be 4-(chloromethyl)-2-chloro-1-nitrobenzene. In this molecule, the chlorine atom at the C2 position is activated by the ortho-nitro group. The reaction is typically carried out by heating the chlorinated substrate with an alkali metal fluoride, most commonly potassium fluoride (KF), in a high-boiling polar aprotic solvent such as sulfolane (B150427) or dimethylformamide (DMF). google.comgoogle.com Phase-transfer catalysts, like quaternary ammonium (B1175870) salts, are sometimes added to improve the reactivity and yield of the exchange.

Alternative Fluorinating Reagents and Methods

While traditional methods for introducing fluorine into aromatic rings, such as the Halex process (nucleophilic aromatic substitution with alkali metal fluorides like KF) and the Balz-Schiemann reaction (thermal decomposition of diazonium tetrafluoroborates), are well-established, a range of alternative reagents have been developed to offer milder conditions, improved selectivity, or different reactivity profiles. google.comgoogle.com These can be broadly categorized into nucleophilic and electrophilic sources of fluorine. tcichemicals.com

Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻) or a species with high fluoride character.

Hydrogen Fluoride (HF) Complexes: Due to the high toxicity and corrosivity (B1173158) of anhydrous hydrogen fluoride, complexes with bases are often used in laboratory settings. tcichemicals.com Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and HF-Pyridine offer easier handling while still providing a potent source of fluoride for nucleophilic substitution reactions. cas.cn

Tetrabutylammonium Fluoride (TBAF): Anhydrous TBAF is a highly reactive fluoride source. To moderate its reactivity and improve handling, it is often used as a hydrate (B1144303) or in complexes with alcohols, such as TBAF(tBuOH)₄. cas.cn

Deoxyfluorinating Reagents: Reagents such as (diethylamino)sulfur trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor, are primarily used for converting alcohols and carbonyls to fluorides but can be adapted for other transformations. tcichemicals.comlew.ro Newer generations of these reagents, like PyFluor and PhenoFluor, have been developed for enhanced stability and effectiveness. cas.cnlew.ro

Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F⁺") and are particularly useful for the fluorination of electron-rich aromatic and heteroaromatic rings. tcichemicals.com They are generally N-F compounds, characterized by a relatively weak nitrogen-fluorine bond. nih.gov

Selectfluor® (F-TEDA-BF₄): 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, is a versatile, stable, and user-friendly electrophilic fluorinating agent. lew.roresearchgate.net It is a crystalline solid that can be handled in the air and is effective for fluorinating a wide range of substrates, including activated aromatic rings. cas.cnlew.ro

N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and widely used electrophilic fluorinating agent. Like Selectfluor, it can serve as a source of "F⁺" and is also a strong oxidant. cas.cn

N-Fluoropyridinium Salts: A variety of N-fluoropyridinium salts with different counterions (e.g., triflate) have been synthesized. lew.ro Their fluorinating power can be tuned by changing the substituents on the pyridine (B92270) ring, making them adaptable for various substrates. lew.ro

The choice of an alternative fluorinating agent depends heavily on the specific substrate, the desired regioselectivity, and the compatibility of other functional groups present in the molecule.

Sequential Functionalization Strategies

The synthesis of a polysubstituted benzene ring like this compound requires careful planning of the order in which the functional groups are introduced. This is because the substituents already present on the ring dictate the position and feasibility of subsequent substitution reactions through their electronic and steric effects. The three key functional groups are the nitro group (-NO₂), the fluoro group (-F), and the chloromethyl group (-CH₂Cl).

Nitro Group (-NO₂): Strongly deactivating and a meta-director for electrophilic aromatic substitution. It makes the ring highly susceptible to nucleophilic aromatic substitution. wikipedia.org

Fluoro Group (-F): Deactivating due to its inductive effect, but an ortho, para-director due to resonance.

Chloromethyl Group (-CH₂Cl): Weakly deactivating and an ortho, para-director.

Order of Introducing Nitro, Fluoro, and Chloromethyl Groups

Several synthetic routes can be envisioned, but the directing effects of the substituents make certain pathways more viable than others.

Route 1: Nitration → Fluorination → Chloromethylation Starting with nitrobenzene, an electrophilic fluorination would be directed to the meta position, leading to 1-fluoro-3-nitrobenzene, which is the wrong isomer. Therefore, this sequence is not a direct path to the desired product.

Route 2: Fluorination → Nitration → Chloromethylation Starting with fluorobenzene, electrophilic nitration yields a mixture of 2-fluoronitrobenzene and 4-fluoronitrobenzene, with the 4-isomer typically predominating. google.com Separation of these isomers would be required. Taking the 2-fluoronitrobenzene isomer forward, the next step would be chloromethylation. The nitro group directs meta to its position (position 5), while the fluoro group directs ortho and para (positions 3 and 5). The combined directing effects would not favor substitution at the desired C4 position.

Route 3: Chloromethylation → Nitration → Fluorination Starting with benzyl (B1604629) chloride (phenylmethyl chloride), nitration would yield a mixture of ortho and para isomers, primarily 1-(chloromethyl)-4-nitrobenzene. nih.gov The next step, fluorination, would involve nucleophilic aromatic substitution to replace a different leaving group, or electrophilic fluorination. The strong deactivating effect of the nitro group makes electrophilic fluorination challenging. A nucleophilic substitution would require a leaving group (like another halogen) at the C2 position, which is not present.

Route 4 (Plausible): Starting with a Precursor like 3-Fluorotoluene A more strategic approach begins with a molecule that already has key substituents in a favorable arrangement.

Nitration of 3-Fluorotoluene: Starting with 3-fluorotoluene, the methyl group (-CH₃) is an ortho, para-director, and the fluoro group (-F) is also an ortho, para-director. The nitration would be directed to positions 2, 4, and 6. The major product is often 2-fluoro-4-nitrotoluene (B45272), which has the desired substitution pattern for the nitro and fluoro groups relative to the methyl group.

Chlorination of the Methyl Group: The resulting 2-fluoro-4-nitrotoluene can then undergo free-radical chlorination on the methyl group to introduce the chloromethyl functionality. This reaction is typically performed using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator. This sequence avoids difficult electrophilic aromatic substitution steps on a deactivated ring and builds the desired isomer logically.

Route 5 (Plausible): Chloromethylation of 3-Fluoro-2-nitrobenzene Another potential route involves the chloromethylation of 3-fluoro-2-nitrobenzene. This reaction, typically using formaldehyde and hydrochloric acid with a Lewis acid catalyst, introduces the chloromethyl group. The directing effects of the existing fluoro and nitro groups would determine the regioselectivity of this step.

Considering the directing group effects, Route 4 represents a highly logical and efficient strategy for the regioselective synthesis of this compound.

Optimization of Reaction Parameters

The yield, purity, and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Key variables include temperature, solvent choice, and the stoichiometry of reactants and catalysts.

Temperature and Solvent Effects on Reaction Yield and Selectivity

Temperature and solvent play critical roles in each step of the synthetic sequence.

For Halogen Exchange (Fluorination): In nucleophilic aromatic substitution reactions to introduce fluorine (e.g., replacing a chlorine atom with fluorine using KF), high temperatures are generally required to overcome the activation energy. google.com

Temperature: Reactions are often conducted at temperatures ranging from 150°C to 250°C. google.comgoogle.com Lower temperatures can lead to incomplete conversion, while excessively high temperatures may cause decomposition and the formation of byproducts.

Solvent: Polar aprotic solvents are essential for solubilizing the alkali metal fluoride and promoting the nucleophilic substitution mechanism. Commonly used solvents include sulfolane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com The choice of solvent can significantly impact the reaction rate and yield.

For Nitration: Nitration is a highly exothermic reaction that requires careful temperature control to prevent over-nitration and ensure regioselectivity.

Temperature: The reaction is typically carried out at low temperatures, often between 0°C and 10°C, by using an ice bath for cooling. google.com Allowing the temperature to rise can lead to the formation of dinitro- or other unwanted side products.

Solvent: Concentrated sulfuric acid is commonly used as both the catalyst and the solvent, as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

For Chloromethylation: This reaction involves a highly reactive electrophile, and conditions must be controlled to prevent polymerization or side reactions.

Temperature: Chloromethylation is often performed at or below room temperature to moderate the reaction rate. nih.gov

Solvent: Solvents like nitromethane (B149229) or dichloromethane (B109758) are often employed. nih.gov The solvent must be inert to the strong Lewis acids (e.g., AlCl₃, SnCl₄) and electrophiles involved. nih.gov

| Reaction Step | Parameter | Effect on Yield and Selectivity | Common Conditions |

| Fluorination (Halex) | Temperature | Higher temps increase rate but risk decomposition. | 150-250 °C |

| Solvent | Polar aprotic solvents (e.g., Sulfolane, DMF) are crucial for solubilizing KF and promoting SNAr. | Sulfolane, DMF | |

| Nitration | Temperature | Low temperature is critical to prevent polysubstitution and control regioselectivity. | 0-10 °C |

| Solvent | Concentrated H₂SO₄ acts as solvent and catalyst. | H₂SO₄ | |

| Chloromethylation | Temperature | Lower temperatures control reactivity and prevent side reactions. | 0 °C to Room Temp |

| Solvent | Inert solvents (e.g., CH₂Cl₂, Nitromethane) are required. | Dichloromethane |

Stoichiometric Considerations for Efficient Conversion

The molar ratio of reactants is fundamental to achieving high conversion and minimizing waste.

Fluorination: For halogen exchange reactions, an excess of the fluoride source (e.g., potassium fluoride) is often used to drive the reaction to completion. A molar ratio of substrate to KF of 1:1.1 to 1:1.5 is common. google.com Phase transfer catalysts may be added in catalytic amounts (e.g., 1-5 mol%) to enhance the reaction rate.

Nitration: The nitrating agent (HNO₃) is typically used in slight excess relative to the aromatic substrate. The ratio of sulfuric acid to nitric acid is also a critical parameter that influences the concentration of the active nitronium ion.

Chloromethylation: The chloromethylating agent (e.g., formaldehyde/HCl or chloromethyl methyl ether) and the Lewis acid catalyst must be carefully measured. nih.gov The stoichiometry will depend on the specific procedure, but catalytic amounts of the Lewis acid are often sufficient. nih.gov

| Reaction | Reactant/Catalyst | Typical Stoichiometric Ratio (Substrate = 1) | Rationale |

| Fluorination | Potassium Fluoride (KF) | 1.1 - 1.5 equivalents | Drives equilibrium towards product formation. |

| Phase Transfer Catalyst | 0.01 - 0.05 equivalents (catalytic) | Increases the effective concentration of fluoride in the organic phase. | |

| Nitration | Nitric Acid (HNO₃) | 1.0 - 1.1 equivalents | Ensures complete conversion while minimizing over-nitration. |

| Chloromethylation | Lewis Acid Catalyst | Catalytic to stoichiometric amounts | Generates the active electrophile for the reaction. |

Purification and Isolation Techniques for Academic Synthesis

Following the synthesis, the crude product mixture contains the desired compound, unreacted starting materials, reagents, and byproducts. A multi-step purification process is typically required in an academic setting to isolate this compound with high purity. sciencemadness.org

Work-up: The initial step involves quenching the reaction and performing a primary separation. This usually includes pouring the reaction mixture into water or an ice-water mixture. The organic product is then extracted into a suitable water-immiscible solvent like dichloromethane or ethyl acetate. The organic layer is subsequently washed with water, a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, and finally with brine to remove excess water. google.com The organic solvent is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

Solvent Removal: The drying agent is filtered off, and the organic solvent is removed from the filtrate using a rotary evaporator to yield the crude product.

Distillation: If the product and major impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method, particularly for liquid products. sciencemadness.org This technique lowers the boiling point, preventing thermal decomposition of the nitro-containing compound. google.com

Recrystallization: If the crude product is a solid, recrystallization is a powerful technique for achieving high purity. sciencemadness.org The crude solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures. Upon slow cooling, the pure product crystallizes out, leaving impurities behind in the solution (mother liquor). nih.gov Common solvents for recrystallization include ethanol (B145695), methanol (B129727), or hexane/ethyl acetate mixtures.

Column Chromatography: For separating mixtures of compounds with similar physical properties, such as positional isomers, column chromatography is the preferred method. A solution of the crude product is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel). A mobile phase (eluent), which is a single solvent or a mixture of solvents, is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to identify those containing the pure product.

The final purity of the isolated this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Advanced Chromatographic Purification Protocols (e.g., Column, Flash)

No specific research findings detailing the use of advanced chromatographic techniques like column or flash chromatography for the purification of this compound have been identified. While these methods are standard in organic synthesis, the specific conditions—such as the choice of stationary phase (e.g., silica gel, alumina), mobile phase composition (eluent system), and elution gradients—are highly compound-dependent and have not been published for this specific molecule.

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl 2 Fluoro 1 Nitrobenzene

Reactivity of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) is a primary benzylic halide. This structural feature is central to its chemical behavior, making it susceptible to a variety of reactions, most notably nucleophilic substitutions.

Nucleophilic substitution at the benzylic carbon of the chloromethyl group is a predominant reaction pathway. The mechanism of this substitution can proceed via either a unimolecular (Sₙ1) or bimolecular (Sₙ2) route. The structure of 4-(chloromethyl)-2-fluoro-1-nitrobenzene, being a primary halide, generally favors the Sₙ2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, proceeding through a single, concerted transition state.

However, the benzylic position is capable of stabilizing a carbocation intermediate through resonance with the benzene (B151609) ring, which would favor an Sₙ1 pathway. In this specific molecule, the presence of two strong electron-withdrawing groups on the ring—the nitro group (para to the chloromethyl) and the fluorine (ortho)—destabilizes the potential benzylic carbocation. This inductive and resonance withdrawal of electron density from the ring significantly retards the formation of a positive charge on the benzylic carbon. Consequently, the Sₙ1 pathway is highly disfavored. Studies on the solvolysis of p-nitrobenzyl halides generally conclude that the reaction proceeds via an Sₙ2 mechanism. stackexchange.com The reaction is therefore expected to be second-order, with its rate dependent on the concentrations of both the substrate and the attacking nucleophile.

The electrophilic benzylic carbon of this compound readily reacts with a diverse range of nucleophiles.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) ions are effective oxygen nucleophiles, leading to the formation of benzyl (B1604629) ethers and benzyl alcohol, respectively. Water can also act as a nucleophile in solvolysis reactions, though it is weaker.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are strong nitrogen nucleophiles that react to form the corresponding primary, secondary, and tertiary benzylic amines. Azide (N₃⁻) is another effective nucleophile, yielding a benzylic azide.

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and thiocyanates, are particularly potent due to their high polarizability and the strength of the resulting carbon-sulfur bond. Thiolate anions (RS⁻) react efficiently to produce thioethers (sulfides). nih.gov

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions (CN⁻), can also displace the chloride to form new carbon-carbon bonds, enabling the extension of the carbon skeleton.

The table below summarizes typical Sₙ2 reactions involving the chloromethyl group.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Functional Group |

| Oxygen | Hydroxide | NaOH | Alcohol |

| Alkoxide | NaOCH₃ | Ether | |

| Carboxylate | CH₃COONa | Ester | |

| Nitrogen | Ammonia | NH₃ | Primary Amine |

| Primary Amine | CH₃NH₂ | Secondary Amine | |

| Azide | NaN₃ | Azide | |

| Sulfur | Hydrosulfide | NaSH | Thiol |

| Thiolate | NaSCH₃ | Thioether | |

| Thiocyanate | NaSCN | Thiocyanate | |

| Carbon | Cyanide | NaCN | Nitrile |

| Malonate Ester Enolate | Na⁺ ⁻CH(CO₂Et)₂ | Substituted Malonic Ester |

The rate of solvolysis for benzyl chlorides is highly sensitive to the substituents on the aromatic ring. Electron-donating groups (like methoxy) significantly accelerate the reaction by stabilizing the developing positive charge in the transition state (favoring an Sₙ1 mechanism), while electron-withdrawing groups (like nitro) strongly decelerate it by destabilizing the transition state. nih.govnih.gov

A study on the solvolysis of various substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C highlights this trend. nih.gov The presence of a single nitro group in the para position dramatically slows the reaction compared to unsubstituted benzyl chloride, consistent with a mechanism that is sensitive to electron density at the benzylic carbon (Sₙ2-like). The introduction of a second nitro group, as in 3,4-dinitrobenzyl chloride, further decreases the rate by nearly two orders of magnitude. nih.gov The target compound, with its 2-fluoro and 4-nitro substituents, is expected to have a solvolysis rate comparable to or slightly slower than that of 4-nitrobenzyl chloride due to the additional electron-withdrawing effect of the fluorine atom.

| Substituent on Benzyl Chloride | ksolv (s⁻¹) |

|---|---|

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.5 x 10⁻³ |

| None (Unsubstituted) | 3.0 x 10⁻⁵ |

| 4-Chloro | 1.1 x 10⁻⁵ |

| 4-Nitro | 1.2 x 10⁻⁷ |

| 3,4-Dinitro | 1.1 x 10⁻⁸ |

Under certain conditions, particularly those involving single-electron transfer (SET), the chloromethyl group can participate in radical reactions. The reaction of p-nitrobenzyl halides with certain nucleophiles (soft bases) can proceed through an anion-radical mechanism. researchgate.net In this pathway, an electron is transferred to the substrate, forming a radical anion. This intermediate is unstable and rapidly eliminates a chloride ion to form a 4-nitrobenzyl radical.

This carbon-centered radical is highly reactive. A common fate for this radical is dimerization, leading to the formation of 1,2-bis(4-nitrophenyl)ethane. researchgate.net This pathway competes with the standard Sₙ2 mechanism and is favored by conditions that promote electron transfer.

The formation of a benzyne (B1209423) intermediate via an elimination-addition mechanism is a known pathway in nucleophilic aromatic substitution. However, this mechanism requires a leaving group directly attached to the aromatic ring and a strong base to abstract an adjacent proton from the ring itself. In the case of this compound, the leaving group (Cl⁻) is on the methyl substituent, not the ring. Therefore, an elimination reaction involving the chloromethyl group will not lead to a benzyne intermediate.

An alternative elimination pathway that has been considered for p-nitrobenzyl chloride is α-elimination. This involves the removal of a proton from the benzylic carbon by a strong base, followed by the loss of the chloride ion from the same carbon to hypothetically form a 4-nitrophenylcarbene. However, studies have shown that this mechanism is unlikely, as the expected carbene trapping products are not observed. rsc.org Instead, reactions of 4-nitrobenzyl chloride with strong bases like sodium hydroxide tend to yield complex products such as 4,4'-dinitrostilbene, likely through a pathway involving initial Sₙ2 substitution or radical-anion formation rather than α-elimination. rsc.org

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that primarily influences the molecule's reactivity in two ways: it deactivates the aromatic ring toward electrophilic substitution while activating it toward nucleophilic aromatic substitution (SNAr), and it can undergo reduction to various other nitrogen-containing functional groups.

The most common and synthetically useful reaction of the aromatic nitro group is its reduction. A wide variety of reducing agents can convert the nitro group into an amino group (-NH₂), forming the corresponding aniline (B41778) derivative. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Common reagents for this reduction include: wikipedia.org

Catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂)

Metals in acidic solution (e.g., Fe/HCl, Sn/HCl, Zn/HCl)

Sodium hydrosulfite (Na₂S₂O₄)

The reduction of this compound would yield 4-(chloromethyl)-2-fluoroaniline. Depending on the reaction conditions, the chloromethyl group may also be susceptible to reduction or reaction, requiring careful selection of the reducing agent to achieve chemoselectivity. Under milder conditions, the nitro group can be partially reduced to form hydroxylamine (B1172632) or azo compounds. wikipedia.org

Reduction Reactions to Amino Derivatives

The conversion of the nitro group in this compound to an amino group is a fundamental transformation, yielding 4-(chloromethyl)-2-fluoroaniline. This product is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reduction can be accomplished through several methods, primarily categorized into catalytic hydrogenation and the use of chemoselective chemical reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profiles. This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. For substrates similar to this compound, palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) are common catalysts. chemicalbook.comnih.gov

The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to an amino group. While highly effective for the nitro group, a key consideration in the hydrogenation of this specific molecule is the potential for hydrodehalogenation, where the chlorine atom of the chloromethyl group is reductively cleaved. Careful selection of the catalyst and reaction conditions is crucial to maximize the yield of the desired amino derivative while minimizing side reactions. For instance, studies on various halogenated aromatic nitro compounds have shown that solvent-free hydrogenation using a large-particle palladium catalyst can effectively produce the corresponding halogenated aromatic amine. chemicalbook.com

Table 1: Representative Conditions for Catalytic Hydrogenation of Halogenated Nitroaromatics

| Catalyst | Substrate Class | Pressure (MPa) | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| Pd/C (2 wt%) | Halogenated Aromatic Nitro Compounds | 1 | 120 | Halogenated Aromatic Amine | chemicalbook.com |

This table presents general conditions used for similar compounds, illustrating the typical parameters for such transformations.

When the substrate contains functional groups sensitive to catalytic hydrogenation, chemoselective reducing agents offer a valuable alternative. These reagents are chosen for their ability to selectively reduce the nitro group while leaving other functionalities, such as the chloromethyl group, intact.

Commonly used reagents for this purpose include metals in acidic media, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and metal salts such as tin(II) chloride (SnCl₂). scispace.comsemanticscholar.org Tin(II) chloride is particularly effective for the clean and mild reduction of aromatic nitro compounds to their corresponding anilines, even in the presence of sensitive groups like benzyl ethers and chlorine atoms. semanticscholar.org The reaction mechanism involves a series of single electron transfers from the metal to the nitro group, followed by protonation steps, ultimately yielding the amine.

Table 2: Common Chemoselective Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| SnCl₂ / Ethanol (B145695) | Acidic, Reflux | High chemoselectivity, mild conditions | Stoichiometric amounts of metal salts produced | semanticscholar.orgresearchgate.net |

| Fe / HCl or NH₄Cl | Acidic or Neutral, Aqueous | Inexpensive, effective | Requires large excess of iron, acidic workup | semanticscholar.org |

Electrophilic Aromatic Substitution in the Presence of a Nitro Group

In contrast to its activation towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). In an EAS reaction, the aromatic ring acts as a nucleophile to attack a strong electrophile.

The nitro group profoundly influences the outcome of potential EAS reactions through two distinct effects:

Deactivating Effect: As a potent electron-withdrawing group, the nitro group substantially reduces the electron density of the benzene ring. youtube.com This makes the ring much less nucleophilic and therefore less reactive towards attack by electrophiles. Compared to unsubstituted benzene, nitro-substituted rings react orders of magnitude slower in typical EAS reactions like nitration or halogenation.

Directing Effect: If an EAS reaction were to be forced under harsh conditions, the nitro group directs the incoming electrophile to the meta position. This is because the deactivating resonance effect of the nitro group is most pronounced at the ortho and para positions relative to it. Resonance structures of the intermediate cation (the sigma complex) that would be formed from ortho or para attack place a positive charge directly adjacent to the positively charged nitrogen of the nitro group, which is a highly unfavorable electrostatic arrangement. Attack at the meta position avoids this destabilizing interaction, making it the least disfavored pathway.

Table 3: Summary of Substituent Effects on Aromatic Substitution

| Reaction Type | Role of Aromatic Ring | Effect of Nitro Group | Favored Position of Attack | Intermediate |

|---|---|---|---|---|

| Nucleophilic (SNAr) | Electrophile | Activating | Ortho, Para (to NO₂) | Anionic (Meisenheimer Complex) |

Reactivity of the Fluoro Substituent

Influence on Electrophilic Aromatic Substitution Regioselectivity

Electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring is directed by the cumulative effects of the existing groups. In this compound, the directing influences of the substituents are largely cooperative.

Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group is a strong deactivator of the aromatic ring towards electrophilic attack and is a meta-director.

Fluoro Group (-F): The fluorine atom is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance. However, its strong inductive electron-withdrawing effect deactivates the ring.

Chloromethyl Group (-CH2Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom and is an ortho, para-director.

The available positions for an incoming electrophile are C-3, C-5, and C-6. The directing effects of the three groups converge to strongly favor substitution at specific positions, as detailed in the table below.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent (Position) | Directing Effect | Favored Position(s) |

|---|---|---|

| 1-Nitro | Meta-directing | C-3, C-5 |

| 2-Fluoro | Ortho, para-directing | C-3 (meta), C-5 (para) |

The analysis clearly shows a reinforcing or cooperative effect where all three substituents direct incoming electrophiles to the C-3 and C-5 positions. The C-6 position is strongly disfavored by all three groups. Therefore, electrophilic substitution, although difficult due to the highly deactivated nature of the ring, would yield a mixture of 3- and 5-substituted products.

Potential for Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Carbon

The electronic arrangement of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This reaction requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it.

In this molecule, the fluorine atom at C-2 is ortho to the potent electron-withdrawing nitro group at C-1. This arrangement is ideal for SNAr, as the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Nucleophilic attack at the C-2 carbon leads to the formation of a resonance-stabilized carbanion, which then expels the fluoride (B91410) ion to yield the substituted product. libretexts.orgyoutube.com

Interestingly, in the context of SNAr reactions, fluoride is an excellent leaving group. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, thereby accelerating this initial step. doubtnut.com This reactivity is in contrast to SN1 and SN2 reactions where iodide is typically the best halide leaving group. The presence of a strong electron-withdrawing nitro group ortho or para to a halogen is crucial for the reaction to proceed. libretexts.org

C-F Bond Activation Studies

The carbon-fluorine bond is the strongest single bond to carbon, and its cleavage, often termed C-F bond activation, presents a significant chemical challenge. chem8.org While SNAr reactions represent one pathway to functionalize the C-F bond, other methods, particularly those involving transition metals, are a major area of research. baranlab.org

For molecules like this compound, C-F activation is conceptually distinct from the SNAr mechanism. It typically involves oxidative addition of the C-F bond to a low-valent transition metal center. Research in this area has utilized various transition metal complexes to cleave C-F bonds in fluoroarenes, enabling cross-coupling and hydrodefluorination reactions. chem8.org However, due to the high bond dissociation energy, these reactions often require specific catalysts and conditions. chem8.org Specific C-F bond activation studies on this compound are not widely documented, but the principles derived from studies on other electron-deficient fluoroaromatics would apply.

Interplay of Substituent Effects

The reactivity of this compound is not merely a sum of its parts but a result of the complex interplay between its functional groups. These interactions can be either synergistic, where the effects reinforce each other, or antagonistic, where they oppose one another.

Synergistic and Antagonistic Electronic and Steric Effects

Electronic Effects: A powerful synergistic effect is observed in the molecule's susceptibility to nucleophilic attack. The strong inductive withdrawal of the nitro and fluoro groups, combined with the weaker inductive withdrawal of the chloromethyl group, renders the entire aromatic ring highly electron-deficient. This global deactivation is synergistic for activating the ring towards nucleophilic aromatic substitution. Specifically for SNAr at C-2, the ortho-nitro group provides strong resonance stabilization, an effect that is essential for the reaction to proceed.

An example of an antagonistic effect is the dual nature of the fluorine substituent in the context of electrophilic substitution. Its inductive effect deactivates the ring, while its resonance effect directs incoming electrophiles to the ortho and para positions.

Steric Effects: Steric hindrance can also play a role. For electrophilic substitution, the C-3 position is flanked by both the fluoro and chloromethyl groups, which could potentially hinder the approach of a bulky electrophile compared to the C-5 position.

Reaction Pathway Divergence Based on Reaction Conditions

The presence of multiple reactive sites—the activated C-F bond, the benzylic C-Cl bond, and the deactivated aromatic ring—means that the reaction outcome can be selectively controlled by tuning the reaction conditions. Different nucleophiles and conditions can favor one reaction pathway over others.

Table 2: Condition-Dependent Reaction Pathways for this compound

| Pathway | Reactive Site | Reagents & Conditions | Probable Product |

|---|---|---|---|

| SNAr | C-F bond at C-2 | Strong nucleophiles (e.g., NaOCH₃, R₂NH); Polar aprotic solvent (e.g., DMF, DMSO) | 4-(Chloromethyl)-2-(nucleophile)-1-nitrobenzene |

| SN2 | C-Cl bond of the -CH₂Cl group | Good SN2 nucleophiles (e.g., NaCN, NaI); Less polar solvent; Moderate temperature | 4-(Cyanomethyl)-2-fluoro-1-nitrobenzene or 2-Fluoro-4-(iodomethyl)-1-nitrobenzene |

| EAS | C-H bonds at C-3 or C-5 | Strong electrophile + Lewis acid (e.g., Br₂/FeBr₃); Harsh conditions (high temp.) | 3/5-Bromo-4-(chloromethyl)-2-fluoro-1-nitrobenzene |

This divergence highlights the versatility of this compound as a synthetic intermediate. For instance, a strong, hard nucleophile like an alkoxide in a polar aprotic solvent would favor the SNAr pathway by attacking the electron-poor aromatic ring. Conversely, a softer, less basic nucleophile like cyanide or iodide would preferentially attack the benzylic carbon of the chloromethyl group via a standard SN2 mechanism, as benzylic halides are highly reactive in such substitutions. Electrophilic substitution remains the most challenging pathway due to the severe deactivation of the ring and would require forcing conditions to proceed.

Detailed Mechanistic Pathway Elucidation

The mechanistic pathways of substituted nitroaromatics are often explored through computational chemistry, which allows for the detailed examination of reaction coordinates, including the identification of transient species such as transition states and intermediates.

In reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), the formation of a Meisenheimer complex is a critical intermediate. This complex is a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. The stability of this intermediate is a key factor in determining the reaction rate.

The substituents on the benzene ring play a crucial role in stabilizing this intermediate. The strongly electron-withdrawing nitro group is highly effective at delocalizing the negative charge through resonance, thereby stabilizing the Meisenheimer complex. The fluorine atom also contributes to this stabilization through its inductive electron-withdrawing effect.

Computational studies on related halonitrobenzene compounds often focus on mapping the potential energy surface of the reaction. This involves calculating the energies of the reactants, intermediates, transition states, and products. For instance, in a nucleophilic attack on a similar substituted nitrobenzene (B124822), the transition state would be the highest energy point on the reaction coordinate leading to the formation of the Meisenheimer intermediate.

Table 1: Calculated Parameters for a Hypothetical Nucleophilic Substitution Transition State

| Parameter | Value | Description |

| C-Nu Bond Length (Å) | ~2.0 - 2.5 | The forming bond between the aromatic carbon and the incoming nucleophile (Nu). |

| C-Lg Bond Length (Å) | ~1.8 - 2.2 | The elongating bond between the aromatic carbon and the leaving group (Lg, e.g., Cl or F). |

| Ring C-C Distances (Å) | Variable | Distortions in the benzene ring geometry as it loses aromaticity. |

| Imaginary Frequency (cm⁻¹) | Negative | A single negative frequency in the vibrational analysis confirms the structure as a true transition state. |

Note: The values in this table are illustrative and based on typical computational results for SNAr reactions of related compounds. Specific values for this compound would require dedicated computational modeling.

The chloromethyl group, while primarily a reactive site for nucleophilic substitution itself (an SN2 reaction), can also influence the aromatic ring's reactivity through its weak inductive effects.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms of complex organic molecules like this compound. researchgate.net These methods allow for the calculation of molecular geometries, energies, and electronic properties with a high degree of accuracy.

A typical computational study of the reaction mechanism would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or saddle points (transition states).

For substituted nitrobenzenes, DFT calculations can predict the regioselectivity of nucleophilic attack. The presence of the nitro group strongly directs incoming nucleophiles to the ortho and para positions, where the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group. In the case of this compound, the positions ortho and para to the nitro group are substituted with fluorine and the chloromethyl group, respectively. This can lead to complex reactivity patterns, including the potential for substitution of either the fluorine or the chlorine of the chloromethyl group, depending on the nature of the nucleophile and the reaction conditions.

Table 2: Representative Computational Methods and Basis Sets for Mechanistic Studies

| Computational Method | Basis Set | Description |

| B3LYP | 6-311++G(d,p) | A widely used hybrid DFT functional that provides a good balance of accuracy and computational cost for organic molecules. prensipjournals.com |

| M06-2X | def2-TZVP | A meta-hybrid DFT functional that is often used for calculating thermochemistry and barrier heights. |

| CCSD(T) | aug-cc-pVTZ | A high-level coupled-cluster method that provides very accurate energies but is computationally expensive. researchgate.net |

Note: The choice of method and basis set depends on the specific properties being investigated and the available computational resources.

Theoretical studies on the chlorination of nitrobenzene have utilized DFT to map the potential energy surface and identify intermediates and transition states. researchgate.net Similar approaches could be applied to this compound to understand its reactivity with various reagents. Such studies would provide valuable insights into the bond-breaking and bond-forming processes at a molecular level.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicities for Proton Assignments

The ¹H NMR spectrum of 4-(chloromethyl)-2-fluoro-1-nitrobenzene is expected to show two distinct regions: one for the aromatic protons and another for the benzylic protons of the chloromethyl group.

The aromatic region would feature three signals corresponding to the three protons on the benzene (B151609) ring (H-3, H-5, and H-6). The electron-withdrawing effects of the nitro (NO₂) and fluoro (F) groups, along with the chloromethyl (CH₂Cl) group, would cause these protons to resonate at relatively high chemical shifts (downfield), likely between 7.5 and 8.5 ppm.

H-3: This proton is ortho to both the fluorine and nitro groups, experiencing strong deshielding. It would likely appear as a triplet due to coupling with the adjacent fluorine atom and the meta-positioned H-5.

H-5: This proton is ortho to the chloromethyl group and meta to the nitro and fluoro groups. It would be expected to appear as a doublet of doublets due to coupling with the ortho H-6 and the meta H-3.

H-6: Being ortho to the nitro group, this proton would be significantly deshielded. It would likely appear as a doublet of doublets due to coupling with its ortho neighbor H-5 and the fluorine atom four bonds away (⁴JHF).

The chloromethyl group would produce a single sharp signal, a singlet, for its two equivalent protons. This signal would be expected in the range of 4.7-4.9 ppm, a typical region for benzylic protons attached to an electronegative atom like chlorine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₂Cl | 4.7 - 4.9 | Singlet (s) | N/A |

| Aromatic H | 7.5 - 8.5 | Multiplets (m) | J(H,H) ≈ 7-9 Hz (ortho), 2-3 Hz (meta); J(H,F) ≈ 7-10 Hz (ortho), 4-7 Hz (meta) |

¹³C NMR: Carbon Skeletal Connectivity and Chemical Shift Analysis

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each of the unique carbon atoms in the molecule (six aromatic carbons and one chloromethyl carbon). The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

C-1 (C-NO₂): The carbon bearing the nitro group would be significantly deshielded.

C-2 (C-F): This carbon, directly bonded to the highly electronegative fluorine atom, would show a large chemical shift and appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz).

C-3, C-5, C-6 (C-H): These carbons would also exhibit coupling to the fluorine atom, though over two or three bonds (²JCF, ³JCF), resulting in smaller splittings.

C-4 (C-CH₂Cl): The carbon attached to the chloromethyl group would also have a distinct chemical shift.

CH₂Cl: The carbon of the chloromethyl group is expected to resonate in the range of 40-50 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| CH₂Cl | 40 - 50 | No |

| Aromatic C-H | 115 - 140 | Yes (²JCF, ³JCF, ⁴JCF) |

| Aromatic C-X | 120 - 160 | Yes (¹JCF, ²JCF, ³JCF) |

¹⁹F NMR: Fluorine Atom Environment and Coupling to Protons and Carbons

Given the single fluorine atom in the molecule, the ¹⁹F NMR spectrum would be relatively simple, showing one main signal. google.com The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluoroaromatic compounds, this shift is often found in a range of -100 to -140 ppm.

The multiplicity of the fluorine signal is determined by its coupling to nearby protons. In this case, the fluorine at the C-2 position would couple to the proton at C-3 (ortho, ³JHF) and the proton at C-6 (meta, ⁴JHF). This would likely split the fluorine signal into a doublet of doublets.

2D NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. A COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (e.g., between H-5 and H-6), confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of C-3, C-5, C-6, and the chloromethyl carbon by linking them to their corresponding, previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. HMBC is crucial for mapping the entire molecular skeleton. For instance, it would show correlations from the chloromethyl protons to the aromatic carbons C-3, C-4, and C-5. It would also help assign the quaternary carbons (C-1 and C-2) by showing correlations from the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Nitro Group Vibrations (Asymmetric and Symmetric Stretches)

The nitro group (NO₂) is a particularly strong absorber in the IR spectrum, making it easy to identify. Aromatic nitro compounds consistently show two distinct, strong absorption bands.

Asymmetric Stretch (νas): This vibration involves the two N-O bonds stretching out of phase. For aromatic nitro compounds, this absorption is typically observed in the range of 1550–1475 cm⁻¹.

Symmetric Stretch (νs): In this mode, the N-O bonds stretch in phase. This band appears at a lower frequency, generally in the 1360–1290 cm⁻¹ region.

The presence of these two strong bands in the IR spectrum is a definitive indicator of the nitro functional group.

| Vibration Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | Aromatic Nitro (NO₂) | 1550 - 1475 | Strong |

| Symmetric Stretch | Aromatic Nitro (NO₂) | 1360 - 1290 | Strong |

Characteristic Absorption Bands for Chloromethyl and Fluoro Groups (C-Cl, C-F Stretches)

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The C-Cl and C-F stretching vibrations in this compound are expected to produce characteristic absorption bands in the fingerprint region of the IR spectrum.

The carbon-chlorine (C-Cl) stretching vibration for chloroalkanes typically appears in the range of 850-550 cm⁻¹. niscpr.res.in For chloromethylated aromatic compounds, this band can be observed within this region. For instance, in a study of the structurally similar 1-(chloromethyl)-4-fluorobenzene, the C-Cl stretching vibration was assigned to a calculated wavenumber of 408 cm⁻¹ and an observed Raman peak at 401 cm⁻¹. niscpr.res.in

The carbon-fluorine (C-F) stretching vibration is known to produce a strong absorption band, typically in the 1300-1000 cm⁻¹ range. niscpr.res.in In aromatic compounds, this band is often prominent. For 1-(chloromethyl)-4-fluorobenzene, a strong C-F stretching vibration was identified at 1299 cm⁻¹ in the FTIR spectrum and 1294 cm⁻¹ in the Raman spectrum. niscpr.res.in Given the structural similarities, a strong absorption band in this region would be anticipated for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Chloromethyl (C-Cl) | Stretching | 850 - 550 |

| Fluoro (C-F) | Stretching | 1300 - 1000 |

Aromatic C-H Stretching and Bending Modes

The benzene ring of this compound exhibits characteristic C-H stretching and bending vibrations. Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. spcmc.ac.inorgchemboulder.com This distinguishes them from the C-H stretching vibrations of alkanes, which appear just below 3000 cm⁻¹.

Aromatic compounds also display a series of C-C stretching vibrations within the ring, which are usually found in the 1600-1400 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring influences the pattern of C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ region. orgchemboulder.com For a 1,2,4-trisubstituted benzene ring, characteristic out-of-plane bending bands are expected. libretexts.org Textbooks and spectral databases can be consulted for the specific patterns associated with this substitution, although peak positions can be shifted by the electronic effects of the substituents. researchgate.nettum.de

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C-C Stretch | 1600 - 1400 |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion Detection and Isotopic Patterns

In a mass spectrum, the peak corresponding to the intact molecule is the molecular ion peak (M⁺). For this compound, the molecular ion would be C₇H₅ClFNO₂⁺. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.org This results in a characteristic 3:1 ratio of the intensities of the M⁺ and M+2 peaks, which is a clear indicator of the presence of one chlorine atom in the molecule. ucalgary.ca

| Ion | Description | Expected m/z | Relative Intensity |

| [M]⁺ | Molecular ion with ³⁵Cl | 189 | ~100% |

| [M+2]⁺ | Molecular ion with ³⁷Cl | 191 | ~32% |

Fragmentation Pathways and Structural Deductions

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, several fragmentation pathways can be postulated based on the functional groups present.

A common fragmentation pathway for benzyl (B1604629) chlorides is the loss of the chlorine atom to form a stable benzyl cation. In this case, the loss of Cl• would result in a C₇H₅FNO₂⁺ fragment. The nitro group (NO₂) can also be lost, either as NO₂• or through rearrangements. Loss of the nitro group would lead to a C₇H₅ClF⁺ fragment. Further fragmentation of the benzene ring can also occur.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. colorado.edu This precision allows for the determination of the elemental composition of an ion, as the exact masses of atoms are not integers (with the exception of ¹²C). chromatographyonline.com For this compound, HRMS could be used to confirm the elemental formula of the molecular ion and its fragments, providing unambiguous identification of the compound. For example, the exact mass of the molecular ion C₇H₅³⁵ClFNO₂⁺ can be calculated and compared to the experimentally measured mass to confirm the elemental composition.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. nih.gov While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. uni-siegen.de A molecular vibration is Raman-active if it causes a change in the polarizability of the molecule. upenn.edu For molecules with a center of symmetry, a given vibrational mode can be either IR or Raman active, but not both (the rule of mutual exclusion). nih.gov Although this compound does not possess a center of symmetry, the two techniques often provide complementary information.

For instance, symmetric vibrations tend to be strong in the Raman spectrum, while asymmetric vibrations are often more intense in the IR spectrum. nih.gov The C-Cl and C-F stretching vibrations, as well as the various modes of the aromatic ring, would be expected to be Raman-active. A study on 1-(chloromethyl)-4-fluorobenzene reported Raman active modes for C-Cl in-plane bending at 293 cm⁻¹ and C-F in-plane bending at 352 cm⁻¹. niscpr.res.in The symmetric stretching of the nitro group is also typically a strong band in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted nitrobenzene (B124822) chromophore. Due to the lack of direct experimental UV-Vis spectra for this compound in publicly available literature, the following analysis is based on the well-understood spectroscopic properties of nitrobenzene and related substituted derivatives.

The electronic spectrum of nitroaromatic compounds is typically characterized by several absorption bands corresponding to different electronic transitions. aip.orgresearchgate.net The main transitions observed are π→π* and n→π* transitions.

π→π Transitions:* These are high-energy transitions that are typically observed in the UV region and have high molar absorptivity (ε). In nitrobenzene, a strong absorption band, often referred to as the "B-band" (for benzenoid), is attributed to a π→π* transition involving charge transfer from the benzene ring to the nitro group. stackexchange.com This intramolecular charge transfer (ICT) is a dominant feature in the spectra of nitroaromatic compounds. chemrxiv.org For nitrobenzene in a non-polar solvent like hexane, this band appears around 252 nm. stackexchange.com The presence of substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of this absorption maximum.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital. These transitions are generally of lower energy and have a much lower molar absorptivity compared to π→π* transitions. nih.gov They often appear as a weak shoulder on the tail of the stronger absorption bands in the longer wavelength region of the spectrum. nih.gov

For this compound, the aromatic ring substituted with a nitro group, a fluorine atom, and a chloromethyl group constitutes the chromophore. The electron-withdrawing nature of the nitro group, along with the fluoro and chloromethyl substituents, influences the energy of the molecular orbitals and thus the wavelengths of the electronic transitions. nih.gov The fluorine atom, being an ortho-substituent, and the chloromethyl group at the para position will modulate the electronic properties of the nitrobenzene system. It is anticipated that these substitutions would lead to shifts in the absorption maxima compared to unsubstituted nitrobenzene.

Based on the analysis of similar nitroaromatic compounds, the expected UV-Vis spectral data for this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) can be hypothesized as follows:

| Hypothetical Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

| Primary Absorption Band | ~250-270 | > 10,000 | π→π* (Intramolecular Charge Transfer) |

| Secondary Absorption Band | ~330-350 | < 1,000 | n→π* |

Table 1. Hypothetical UV-Vis Spectroscopic Data for this compound.

The primary absorption band in the ~250-270 nm range would correspond to the strong π→π* transition, characteristic of the charge transfer from the substituted benzene ring to the nitro group. The weaker n→π* transition would likely be observed as a low-intensity band or shoulder at longer wavelengths. The exact position and intensity of these bands can be influenced by solvent polarity, with more polar solvents often causing a red shift (bathochromic shift) of the π→π* transition in compounds with significant charge-transfer character. stackexchange.com

Computational and Theoretical Studies on 4 Chloromethyl 2 Fluoro 1 Nitrobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds at the atomic level. Among the most powerful and widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. globalresearchonline.net This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying complex organic molecules like 4-(Chloromethyl)-2-fluoro-1-nitrobenzene. google.com DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics. globalresearchonline.net

Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly employed and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. globalresearchonline.netd-nb.info

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. B3LYP is known for its reliability in predicting the geometric and electronic properties of a wide range of molecules. globalresearchonline.netd-nb.info

6-311++G(d,p): This is a Pople-style basis set that provides a flexible description of the electron distribution. The "6-311" indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three basis functions. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding and non-spherical electron distributions. acs.org